(8,11-DI-Tert-butylperylen-3-YL)phosphonic acid
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Overview
Description
(8,11-DI-Tert-butylperylen-3-YL)phosphonic acid is a specialized organic compound characterized by the presence of a perylene core substituted with tert-butyl groups at the 8 and 11 positions, and a phosphonic acid group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8,11-DI-Tert-butylperylen-3-YL)phosphonic acid typically involves multi-step organic synthesis techniques
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(8,11-DI-Tert-butylperylen-3-YL)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the oxidation state of the phosphonic acid group.
Substitution: The tert-butyl groups and the phosphonic acid group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perylene derivatives with higher oxidation states, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(8,11-DI-Tert-butylperylen-3-YL)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of (8,11-DI-Tert-butylperylen-3-YL)phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The perylene core provides a stable aromatic system that can participate in π-π interactions, further enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butylphosphonic acid: Lacks the perylene core, making it less structurally complex.
Phenylphosphonic acid: Contains a phenyl group instead of the perylene core, resulting in different chemical properties.
Octylphosphonic acid: Features an octyl chain, which affects its solubility and reactivity.
Uniqueness
(8,11-DI-Tert-butylperylen-3-YL)phosphonic acid stands out due to its combination of a perylene core and phosphonic acid group, providing unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
873978-38-2 |
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Molecular Formula |
C28H29O3P |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(8,11-ditert-butylperylen-3-yl)phosphonic acid |
InChI |
InChI=1S/C28H29O3P/c1-27(2,3)17-12-16-13-18(28(4,5)6)15-23-20-10-11-24(32(29,30)31)21-9-7-8-19(26(20)21)22(14-17)25(16)23/h7-15H,1-6H3,(H2,29,30,31) |
InChI Key |
PVCKVUCQDVBZHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=C(C=C3C4=C5C2=CC=CC5=C(C=C4)P(=O)(O)O)C(C)(C)C |
Origin of Product |
United States |
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